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molecular formula C10H14N2 B2788576 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 14097-41-7

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No. B2788576
M. Wt: 162.236
InChI Key: OXWNTTVDTPIYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06274594B1

Procedure details

Sodium borohydride (17.8 g, 0.47 mol) was added portionwise over 2 h to an ice cold solution of 5-amino-2-methylisoquinolinium iodide (18.8 g, 65 mmol) in methanol (1.5 L) and water (60 ml). The mixture was then stirred at 25° C. for 18 h. and concentrated in vacuo. The residue was extracted into water and dichloromethane. The organic layer was dried (Na2SO4) and concentration in vacuo gave the title compound (8.87 g).
Quantity
17.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-amino-2-methylisoquinolinium iodide
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[I-].[NH2:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][N+:9]([CH3:15])=[CH:10]2>CO.O>[NH2:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH2:7][CH2:8][N:9]([CH3:15])[CH2:10]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
5-amino-2-methylisoquinolinium iodide
Quantity
18.8 g
Type
reactant
Smiles
[I-].NC1=C2C=C[N+](=CC2=CC=C1)C
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 25° C. for 18 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted into water and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C2CCN(CC2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.87 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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